(2Z)-2-(3-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile
Description
(2Z)-2-(3-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a complex structure with a chlorophenyl group, an ethoxy-benzodioxol group, and a prop-2-enenitrile moiety
Properties
IUPAC Name |
(Z)-2-(3-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-21-16-9-18-17(22-11-23-18)8-13(16)6-14(10-20)12-4-3-5-15(19)7-12/h3-9H,2,11H2,1H3/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTJJKOTXHTDDD-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C(C#N)C3=CC(=CC=C3)Cl)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C(\C#N)/C3=CC(=CC=C3)Cl)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxol Moiety: Starting from a suitable precursor, the benzodioxol ring can be constructed through cyclization reactions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction.
Formation of the Chlorophenyl Group: The chlorophenyl group can be synthesized through chlorination of a phenyl precursor.
Coupling Reactions: The final step involves coupling the chlorophenyl and benzodioxol moieties with a prop-2-enenitrile group under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the ethoxy group or the benzodioxol ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Studied for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(3-chlorophenyl)-3-(1,3-benzodioxol-5-yl)prop-2-enenitrile: Lacks the ethoxy group.
(2Z)-2-(3-bromophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile: Bromine instead of chlorine.
Uniqueness
The presence of the ethoxy group and the specific positioning of the chlorophenyl and benzodioxol moieties make (2Z)-2-(3-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile unique
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
